

BioA-IN-13 structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BioA-IN-13

Cat. No.: B2910722

Get Quote

In-Depth Technical Guide: BioA-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-13 is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme. This enzyme, a key component of the biotin biosynthesis pathway, is essential for the survival of the bacterium and represents a validated target for the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **BioA-IN-13**.

Chemical Structure and Formula

BioA-IN-13 is a synthetic molecule containing a thiophene core. Its chemical properties are summarized in the table below.

Property	Value
Chemical Formula	C19H16N2O4S
Molecular Weight	384.41 g/mol
CAS Number	1164475-61-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO



Chemical Structure of BioA-IN-13:

The image you are requesting does not exist or is no longer available.

imgur.com

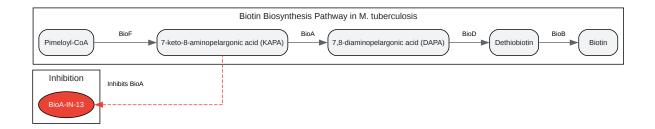
Mechanism of Action and Signaling Pathway

BioA-IN-13 specifically targets the BioA enzyme (7,8-diaminopelargonic acid aminotransferase) in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a critical transamination step in the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. By inhibiting BioA, **BioA-IN-13** effectively disrupts the production of biotin, leading to impaired cell wall synthesis and ultimately, bacterial cell death.

The biotin biosynthesis pathway is an attractive target for anti-tubercular drug development because it is essential for M. tuberculosis and is absent in humans, who obtain biotin from their diet.

Biotin Biosynthesis Pathway and Inhibition by BioA-IN-13





Click to download full resolution via product page

Caption: The biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by **BioA-IN-13**.

Quantitative Data

Currently, specific quantitative data for **BioA-IN-13**, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical assays, and MIC (minimum inhibitory concentration) values from whole-cell assays against M. tuberculosis, are not publicly available in the reviewed literature. Further studies are required to quantify the inhibitory potency of this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of **BioA-IN-13** are not available, this section outlines a general methodology for assessing the activity of inhibitors against the M. tuberculosis BioA enzyme, based on established assays for similar compounds.

BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This assay continuously measures the activity of BioA by coupling its reaction to a subsequent enzymatic reaction that produces a fluorescent signal.

Principle:



- BioA Reaction: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8diaminopelargonic acid (DAPA).
- Coupled BioD Reaction: The DAPA produced is then converted to dethiobiotin by the enzyme BioD.
- Fluorescence Displacement: Dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BioA activity.

Materials:

- Purified recombinant M. tuberculosis BioA and BioD enzymes
- 7-keto-8-aminopelargonic acid (KAPA)
- · S-adenosyl methionine (SAM) as the amino donor for BioA
- ATP
- Streptavidin
- · Fluorescently labeled dethiobiotin probe
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)
- BioA-IN-13 (dissolved in DMSO)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

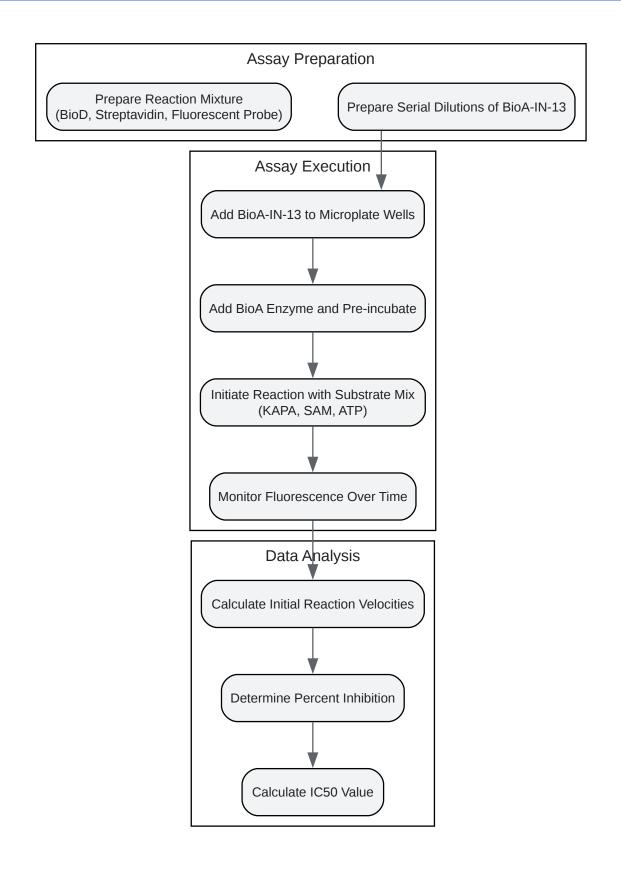
 Prepare a reaction mixture containing BioD, streptavidin, and the fluorescent dethiobiotin probe in the assay buffer.



- Add varying concentrations of BioA-IN-13 (or DMSO for control) to the wells of the microplate.
- Add the BioA enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding a solution containing KAPA, SAM, and ATP.
- Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
- Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
- Determine the percent inhibition for each concentration of **BioA-IN-13** and calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for BioA Inhibition Assay





Click to download full resolution via product page



Caption: A generalized workflow for determining the inhibitory activity of **BioA-IN-13** using a coupled fluorescence displacement assay.

Conclusion

BioA-IN-13 is a promising inhibitor of a key enzyme in the essential biotin biosynthesis pathway of Mycobacterium tuberculosis. Its specific mechanism of action and the absence of the target pathway in humans make it an attractive candidate for further investigation in the development of new anti-tubercular therapeutics. Future research should focus on obtaining quantitative data on its inhibitory potency and whole-cell activity, as well as elucidating its detailed binding mode with the BioA enzyme. The experimental protocols outlined in this guide provide a framework for such future studies.

 To cite this document: BenchChem. [BioA-IN-13 structure and chemical formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2910722#bioa-in-13-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.